An In-Depth Technical Guide to 1,2-Diethoxy-1,1,2,2-tetramethyldisilane: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1,2-Diethoxy-1,1,2,2-tetramethyldisilane: Synthesis, Properties, and Applications
Introduction
1,2-Diethoxy-1,1,2,2-tetramethyldisilane is an organosilicon compound of significant interest in contemporary synthetic chemistry. Characterized by a silicon-silicon bond flanked by two ethoxy and four methyl groups, this disilane derivative serves as a versatile reagent, most notably in palladium-catalyzed cross-coupling reactions. Its unique structural features, combining the reactivity of the Si-Si bond with the hydrolytic susceptibility of the Si-O-C linkage, make it a valuable tool for the formation of silicon-carbon bonds and the synthesis of functionalized silanols. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, reactivity, and key applications for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of 1,2-diethoxy-1,1,2,2-tetramethyldisilane, with the chemical formula C8H22O2Si2, is fundamental to its chemical behavior.[1][2] The central Si-Si bond is the most reactive site for certain transformations, such as oxidative addition to transition metal complexes. The ethoxy groups are susceptible to hydrolysis, a property that is exploited in the generation of silanols.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Reference(s) |
| CAS Number | 18419-84-6 | [1] |
| Molecular Formula | ((CH3CH2O)(CH3)2Si)2 | [1] |
| Molecular Weight | 206.43 g/mol | [1] |
| Boiling Point | 84 °C at 50 mmHg | [1] |
| Density | 0.836 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.423 | [1] |
| Flash Point | 42 °C (107.6 °F) | [1] |
Synthesis of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
The most common and direct route to 1,2-diethoxy-1,1,2,2-tetramethyldisilane involves the reaction of 1,2-dichloro-1,1,2,2-tetramethyldisilane with ethanol. This nucleophilic substitution reaction requires a base to scavenge the hydrochloric acid byproduct.
Reaction Scheme:
Caption: Synthesis of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of 1,2-diethoxy-1,1,2,2-tetramethyldisilane.
Materials:
-
1,2-Dichloro-1,1,2,2-tetramethyldisilane
-
Anhydrous Ethanol
-
Anhydrous Pyridine (or Triethylamine)
-
Anhydrous Diethyl Ether (or Hexane)
-
Anhydrous Sodium Sulfate
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is charged with a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous diethyl ether.
-
Addition of Reagents: A solution of anhydrous ethanol and anhydrous pyridine (in slight excess relative to the chlorodisilane) in anhydrous diethyl ether is added dropwise to the stirred solution of the chlorodisilane at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction can be monitored by GC-MS.
-
Workup: After cooling to room temperature, the precipitated pyridinium hydrochloride is removed by filtration under an inert atmosphere. The filtrate is then washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield 1,2-diethoxy-1,1,2,2-tetramethyldisilane as a colorless liquid.
Caption: Experimental workflow for the synthesis of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethoxy group, a quartet for the methylene protons of the ethoxy group, and a singlet for the methyl protons directly attached to the silicon atoms.
-
¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the methyl and methylene carbons of the ethoxy groups and the methyl carbons attached to the silicon atoms.[2]
-
²⁹Si NMR: The silicon-29 NMR spectrum is a powerful tool for characterizing organosilicon compounds. For 1,2-diethoxy-1,1,2,2-tetramethyldisilane, a single resonance is expected, with a chemical shift influenced by the electronegative oxygen atoms.[3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-H stretching vibrations, Si-C stretching, and prominent Si-O-C stretching bands.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns involving the loss of ethoxy and methyl groups, as well as cleavage of the Si-Si bond.
Reactivity and Applications
The reactivity of 1,2-diethoxy-1,1,2,2-tetramethyldisilane is dominated by the Si-Si and Si-O bonds.
Cleavage of the Si-Si Bond: The silicon-silicon bond is susceptible to cleavage by various reagents, a property that is central to its primary application. In the presence of a suitable palladium catalyst, the Si-Si bond can undergo oxidative addition, leading to the formation of silylpalladium intermediates.[5][6]
Hydrolysis of the Si-O Bond: The ethoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding silanols. This reaction is often the second step in a two-step process where the disilane is first incorporated into an organic molecule, followed by hydrolysis to unmask the reactive silanol functionality.[5]
Key Application: Palladium-Catalyzed Silylation of Aryl Halides
A seminal application of 1,2-diethoxy-1,1,2,2-tetramethyldisilane was developed by Denmark and colleagues.[5] In this process, the disilane undergoes a palladium-catalyzed insertion into the carbon-bromine bond of aryl bromides to afford aryldimethylsilyl ethers in high yields. Subsequent hydrolysis of these ethers under optimized pH conditions leads to the exclusive formation of aryldimethylsilanols.[5] These silanols are valuable intermediates in organic synthesis, particularly in Hiyama cross-coupling reactions.
Reaction Pathway:
Caption: Palladium-catalyzed silylation and subsequent hydrolysis.
This methodology provides a mild and general route to functionalized aryldimethylsilanols, which are important building blocks in medicinal and materials chemistry.
Safety and Handling
1,2-Diethoxy-1,1,2,2-tetramethyldisilane is a flammable liquid and should be handled with appropriate safety precautions.[1] It is sensitive to moisture and should be stored under an inert atmosphere. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1,2-Diethoxy-1,1,2,2-tetramethyldisilane is a valuable and versatile reagent in organosilicon chemistry. Its synthesis from readily available starting materials and its unique reactivity profile make it an important tool for the construction of complex molecules. The palladium-catalyzed silylation of aryl halides, followed by hydrolysis to the corresponding silanols, stands out as a particularly powerful application, enabling the synthesis of key intermediates for cross-coupling reactions. As the field of organosilicon chemistry continues to expand, the utility of 1,2-diethoxy-1,1,2,2-tetramethyldisilane in innovative synthetic methodologies is expected to grow.
References
Sources
- 1. 1,2-Diethoxy-1,1,2,2-tetramethyldisilane 97 18419-84-6 [sigmaaldrich.com]
- 2. 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | C8H22O2Si2 | CID 11275774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. unige.ch [unige.ch]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed silylation of aryl bromides leading to functionalized aryldimethylsilanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
